![molecular formula C72H116O4P2S4Zn B081325 Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- CAS No. 11059-65-7](/img/structure/B81325.png)
Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- is a complex compound of zinc that has been synthesized and studied for its potential applications in various fields of science. This compound is also known as Zinc tetra-phenyl phosphorodithioate or ZnTPP.
Mecanismo De Acción
The mechanism of action of Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- is not fully understood. However, it is believed that the compound interacts with cellular components, such as proteins and enzymes, and modulates their activity. This modulation can lead to changes in cellular processes, such as cell growth and division, and ultimately result in therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- in lab experiments is its high solubility in organic solvents, which allows for easy handling and purification. However, one limitation is its low stability in aqueous solutions, which can limit its use in certain biological applications.
Direcciones Futuras
There are several future directions for research on Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-. One direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Another direction is to explore its use as a catalyst for other organic reactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interaction with cellular components.
Métodos De Síntesis
The synthesis of Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- can be achieved by reacting zinc acetate with tetra-phenyl phosphorodithioate in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane, and is followed by a series of purification steps to obtain the final product. The yield of the reaction is typically around 70-80%.
Aplicaciones Científicas De Investigación
Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- has been studied for its potential applications in various fields of science, including catalysis, materials science, and biomedicine. In catalysis, this compound has been shown to exhibit high catalytic activity towards the oxidation of alcohols and the reduction of nitro compounds. In materials science, Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- has been used as a precursor for the synthesis of zinc sulfide nanoparticles. In biomedicine, this compound has been investigated for its potential therapeutic applications in cancer treatment.
Propiedades
Número CAS |
11059-65-7 |
|---|---|
Nombre del producto |
Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']- |
Fórmula molecular |
C72H116O4P2S4Zn |
Peso molecular |
1301.3 g/mol |
Nombre IUPAC |
zinc;bis[4-(2,4-dimethyl-3-propylheptyl)phenoxy]-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C36H59O2PS2.Zn/c2*1-9-13-27(5)35(15-11-3)29(7)25-31-17-21-33(22-18-31)37-39(40,41)38-34-23-19-32(20-24-34)26-30(8)36(16-12-4)28(6)14-10-2;/h2*17-24,27-30,35-36H,9-16,25-26H2,1-8H3,(H,40,41);/q;;+2/p-2 |
Clave InChI |
JVQCNSRVEPWJNL-UHFFFAOYSA-L |
SMILES |
CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CC(C)C(CCC)C(C)CCC)[S-].CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CC(C)C(CCC)C(C)CCC)[S-].[Zn+2] |
SMILES canónico |
CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CC(C)C(CCC)C(C)CCC)[S-].CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CC(C)C(CCC)C(C)CCC)[S-].[Zn+2] |
Otros números CAS |
11059-65-7 |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



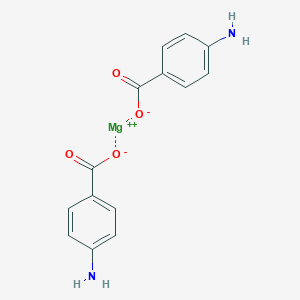
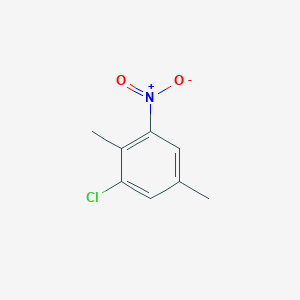

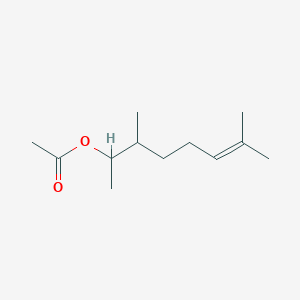
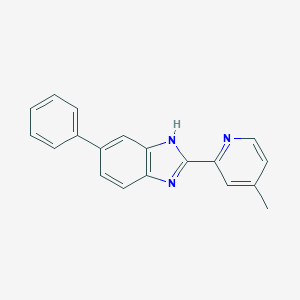
![1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione](/img/structure/B81255.png)
![(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid](/img/structure/B81260.png)
![1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B81261.png)
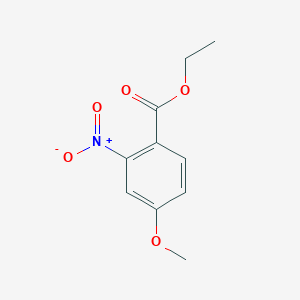
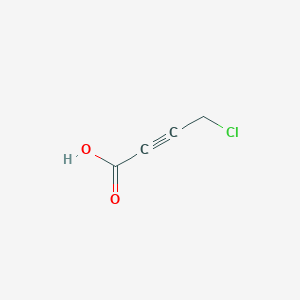
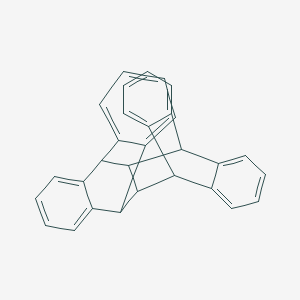
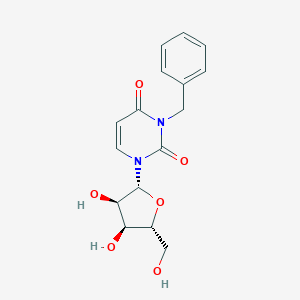
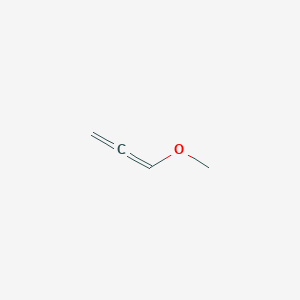
![11-Chloro-dibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)